Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

Description

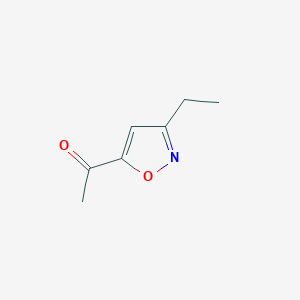

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-6-4-7(5(2)9)10-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDHZRLCHQUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethanone, 1 3 Ethyl 5 Isoxazolyl 9ci

Retrosynthetic Analysis of the Isoxazole (B147169) Ring System in Ethanone (B97240), 1-(3-ethyl-5-isoxazolyl)-(9CI)

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), two principal disconnection strategies emerge based on the two most common methods for isoxazole ring formation.

Figure 1: Retrosynthetic Disconnections for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

Route A: 1,3-Dipolar Cycloaddition Approach. This powerful and highly regioselective method involves disconnecting the O1-C5 and C3-C4 bonds of the isoxazole ring. This leads to a nitrile oxide and an alkyne. For the target molecule, the precursors are propionitrile (B127096) oxide , which serves as the source of the C-3 ethyl group, and but-3-yn-2-one , which provides the C-5 ethanone moiety. The propionitrile oxide is typically generated in situ from stable precursors like 1-nitropropane (B105015) or propionaldoxime. orgsyn.org

Route B: Condensation Reaction Approach. This classical approach involves disconnecting the N2-C3 and O1-C5 bonds. This identifies hydroxylamine (B1172632) and a β-diketone as the key precursors. The specific β-diketone required is heptane-2,4-dione (B1265717) . In this strategy, the diketone itself contains the carbon backbones for both the ethyl and the ethanone substituents. This diketone can be prepared via a Claisen condensation of a propanoate ester with acetone (B3395972). nih.gov

Established Isoxazole Ring Formation Techniques Applicable to the Ethyl-Substituted Isoxazole

Several robust methods exist for the construction of the isoxazole core, with the 1,3-dipolar cycloaddition and condensation with hydroxylamine being the most prevalent for 3,5-disubstituted systems.

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (such as an alkyne) is one of the most efficient and widely used methods for synthesizing isoxazoles. nih.govresearchgate.net This reaction is known for its high regioselectivity, which is crucial for obtaining the desired 3,5-disubstitution pattern.

The primary challenge in this method is the generation of the unstable nitrile oxide intermediate, which is typically done in situ. Various methods have been developed for this purpose.

| Precursor | Reagent/Conditions | Description |

| Propionaldoxime | N-Chlorosuccinimide (NCS), base (e.g., Et₃N) | The aldoxime is converted to a hydroximoyl chloride, which is then dehydrochlorinated with a base to yield the nitrile oxide. |

| 1-Nitropropane | Dehydrating agent (e.g., POCl₃, P₂O₅, isocyanate) | The Mukaiyama reaction involves the dehydration of a primary nitroalkane to form the corresponding nitrile oxide. This is a very common and effective method. orgsyn.org |

| Propionyl Hydroxamic Acid | Benzenesulfonyl chloride, base | Dehydration of the hydroxamic acid provides another route to the nitrile oxide. |

The reaction can often be accelerated using a copper(I) catalyst, which is particularly effective with terminal alkynes. organic-chemistry.org Recent advancements also include the development of solvent-free, mechanochemical methods that offer environmental benefits. nih.gov

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a foundational method for isoxazole synthesis. researchgate.net For the target molecule, the required precursor is heptane-2,4-dione.

The reaction proceeds via the initial formation of a mono-oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring.

A critical consideration for this method is regioselectivity. Since heptane-2,4-dione is an unsymmetrical diketone, nucleophilic attack by the hydroxylamine nitrogen can occur at either the C2 carbonyl or the C4 carbonyl. This can potentially lead to a mixture of two isomeric products: the desired Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) and the isomeric 1-(5-ethyl-3-isoxazolyl)ethanone . The reaction outcome is often dependent on pH and other reaction conditions, as the relative electrophilicity of the two carbonyl carbons can be influenced by the pH of the medium.

| Parameter | Typical Conditions |

| Hydroxylamine Source | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Base | Sodium acetate, sodium hydroxide, or potassium carbonate |

| Solvent | Ethanol, methanol, or aqueous mixtures |

| Temperature | Room temperature to reflux |

Alternative strategies involving nitrosation can also yield the isoxazole core. One such multi-step, one-pot procedure involves the reaction of a terminal alkyne with n-butyllithium and an aldehyde, followed by treatment with iodine and subsequently hydroxylamine. organic-chemistry.org This sequence constructs a functionalized intermediate that cyclizes to the 3,5-disubstituted isoxazole with high regioselectivity. While more complex than the primary methods, it offers a versatile route from different starting materials.

Strategies for Introducing the Ethyl Substituent at the Isoxazole C-3 Position

The synthetic strategy for the isoxazole ring directly dictates how the ethyl group is introduced.

Via Nitrile Oxide Precursors: In the 1,3-dipolar cycloaddition pathway, the ethyl group originates from the nitrile oxide. The choice of precursor is a matter of synthetic convenience. 1-Nitropropane is an attractive option as it is commercially available and can be efficiently converted to propionitrile oxide using dehydrating agents like phosphorus oxychloride in the presence of a base. orgsyn.org

Via β-Diketone Synthesis: In the condensation pathway, the ethyl group must be incorporated into the β-diketone precursor, heptane-2,4-dione. The most common method for synthesizing such unsymmetrical β-diketones is the Claisen condensation . nih.gov This reaction involves the base-mediated condensation of an ester and a ketone. For heptane-2,4-dione, this would be achieved by reacting the enolate of acetone with an ester of propanoic acid, such as ethyl propionate.

Reaction Scheme: Claisen Condensation CH₃C(O)CH₃ (Acetone) + CH₃CH₂C(O)OEt (Ethyl Propionate) --(Base, e.g., NaOEt)--> CH₃C(O)CH₂C(O)CH₂CH₃ (Heptane-2,4-dione)

Methodologies for Installing the Ethanone Moiety at the Isoxazole C-5 Position

Similar to the ethyl group, the method for installing the C-5 ethanone (acetyl) group is intrinsically linked to the chosen ring-formation strategy.

Via Alkyne Precursors: The most direct cycloaddition approach utilizes an alkyne that already contains the acetyl group. But-3-yn-2-one is the ideal dipolarophile for this purpose, directly installing the required functionality at the C-5 position of the resulting isoxazole.

Via β-Diketone Synthesis: In the condensation route, the acetyl group is one of the two carbonyl functionalities within the heptane-2,4-dione precursor, originating from the acetone molecule used in the Claisen condensation.

Post-Ring Formation Functionalization: A versatile alternative involves forming a 3-ethylisoxazole with a different, easily modifiable functional group at the C-5 position, which is then converted to the ethanone group. This approach allows for greater synthetic flexibility.

| Method | C-5 Precursor | Reagents and Transformation |

| Friedel-Crafts Acylation | 3-Ethylisoxazole | Acetyl chloride or acetic anhydride (B1165640) with a Lewis acid (e.g., AlCl₃). Regioselectivity for C-5 must be considered. |

| Oxidation | 3-Ethyl-5-(1-hydroxyethyl)isoxazole | The precursor alcohol can be synthesized from 3-ethylisoxazole-5-carbaldehyde and a methyl Grignard reagent. Subsequent oxidation (e.g., with PCC, IBX) yields the ketone. nih.govchemicalbook.com |

| Organometallic Coupling | 3-Ethylisoxazole-5-carboxylic acid | Conversion to a Weinreb amide followed by reaction with a methyl organometallic reagent (e.g., MeLi or MeMgBr). |

| Palladium-Catalyzed Cross-Coupling | 3-Ethyl-5-haloisoxazole (e.g., bromo- or iodo-) | Stille or Suzuki coupling with an acetyl-group donor, such as tributyl(1-ethoxyvinyl)tin followed by hydrolysis. researchgate.net |

These post-functionalization strategies are particularly useful if the primary precursors for cycloaddition or condensation are not readily accessible or if issues with regioselectivity need to be circumvented.

Acylation Reactions (e.g., Friedel-Crafts acylation on pre-formed isoxazoles)

One of the most direct methods for introducing an acetyl group onto an aromatic or heteroaromatic ring is through Friedel-Crafts acylation. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction involves the treatment of an arene with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orglibretexts.org

For the synthesis of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), this strategy would involve the acylation of a pre-formed 3-ethylisoxazole ring. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich isoxazole ring.

Proposed Reaction Scheme:

The regioselectivity of the acylation is a critical factor. The isoxazole ring has two carbon atoms (C-4 and C-5) available for substitution. The directing effects of the ring nitrogen and oxygen atoms, as well as the ethyl group at the C-3 position, will influence the position of the incoming acyl group. While specific studies on the Friedel-Crafts acylation of 3-ethylisoxazole are not widely documented, the electronic properties of the isoxazole ring generally direct electrophilic attack to the C-5 position, which is favored for stabilization of the reaction intermediate.

Limitations of this method include the potential for the Lewis acid catalyst to coordinate with the nitrogen and oxygen heteroatoms of the isoxazole ring, which can deactivate the ring towards electrophilic substitution. libretexts.org Therefore, careful selection of the catalyst and reaction conditions is necessary.

Organometallic Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi for ketone formation)

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming carbon-carbon bonds, including the bond between the isoxazole ring and the acetyl group. These methods generally involve the reaction of an organometallic reagent with an organic halide or triflate.

To synthesize 1-(3-ethyl-5-isoxazolyl)ethanone, a common approach would be to couple a 5-halo-3-ethylisoxazole with an organometallic reagent that can transfer an acetyl group or a precursor.

Suzuki Coupling: This reaction would involve the coupling of 5-bromo-3-ethylisoxazole with an acetylboronic acid or its ester equivalent, catalyzed by a palladium complex.

Sonogashira Coupling: While typically used to form alkynes, a variation can be used to synthesize ketones. This would involve the coupling of 5-ethynyl-3-ethylisoxazole with a suitable partner, followed by hydration of the resulting alkyne to yield the ketone.

Negishi Coupling: This reaction would utilize an organozinc reagent. For instance, 5-bromo-3-ethylisoxazole could be coupled with acetylzinc chloride in the presence of a palladium catalyst.

A plausible Negishi coupling strategy is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 5-Bromo-3-ethylisoxazole | Acetylzinc chloride | Pd(PPh₃)₄ | 1-(3-ethyl-5-isoxazolyl)ethanone |

These methods are often characterized by high yields and functional group tolerance, making them attractive for complex molecule synthesis. The primary challenge lies in the preparation of the necessary precursors, namely the halogenated 3-ethylisoxazole and the corresponding organometallic acetylating agent.

Novel Synthetic Pathways and Reaction Optimization for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

Modern synthetic efforts focus on developing more efficient, selective, and sustainable methods. This includes the use of advanced catalytic systems, multi-component reactions to increase complexity in a single step, and stereoselective approaches for creating chiral derivatives.

Catalytic Methods in Isoxazole Synthesis

The core synthesis of the isoxazole ring itself is a prime target for catalytic innovation. The classical approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For the target molecule, the required precursor would be 2,4-hexanedione.

Reaction:

A significant challenge in this synthesis is controlling the regioselectivity to favor the desired 3-ethyl-5-methyl isomer, which would then require oxidation to the target ketone. Novel catalytic systems are being developed to improve this selectivity. Furthermore, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful method for isoxazole synthesis. unifi.it Catalysis, including the use of copper catalysts, can promote these reactions under mild conditions, potentially allowing for the direct construction of the 3-ethyl-5-acetylisoxazole skeleton from appropriate precursors. unifi.it

Multi-Component Reactions (MCRs) for Isoxazole Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govub.edu MCRs offer significant advantages in terms of step economy and the rapid generation of molecular diversity. ub.edunih.gov

For the synthesis of isoxazole derivatives, a common MCR involves the reaction of an aldehyde, a β-ketoester, and hydroxylamine. nih.govniscpr.res.in By carefully selecting the starting materials, it is possible to construct a polysubstituted isoxazole ring in one pot. A hypothetical MCR to generate a precursor to 1-(3-ethyl-5-isoxazolyl)ethanone could involve the condensation of propanal, ethyl acetoacetate, and hydroxylamine, which, depending on the reaction pathway, could lead to a 3-ethyl-5-substituted isoxazole core.

| Component 1 | Component 2 | Component 3 | Potential Product Core |

| Aromatic/Heteroaromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | 4-Arylidene-3-methylisoxazol-5(4H)-one |

This table illustrates a typical MCR for isoxazolones, which are versatile intermediates for further functionalization. nih.gov Adapting such a reaction for the synthesis of the target compound would require significant methodological development to incorporate the specific ethyl and acetyl substituents at the desired positions.

Stereoselective Synthesis Approaches

While Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) is an achiral molecule, stereoselective synthesis becomes crucial when preparing chiral derivatives or when using synthetic routes that proceed through chiral intermediates. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene to form an isoxazoline (B3343090) is a key reaction that can be rendered stereoselective. researchgate.net

Subsequent aromatization of the isoxazoline would lead to the isoxazole ring. If the substituents on the alkene or nitrile oxide are chiral, or if a chiral catalyst is used, it is possible to control the stereochemistry of the resulting isoxazoline. researchgate.net For example, the reaction of propanenitrile oxide with a chiral acetyl-substituted alkene could proceed with high diastereoselectivity. Although the final target molecule is achiral, these stereoselective methods are vital for expanding the chemical space around this isoxazole scaffold to include enantiomerically pure compounds for various applications.

Green Chemistry Considerations in the Synthesis of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. bohrium.com In the synthesis of isoxazole derivatives, significant strides have been made to develop more sustainable protocols. bohrium.commdpi.com These approaches are directly applicable to the synthesis of 1-(3-ethyl-5-isoxazolyl)ethanone.

Key green strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. bohrium.comsemnan.ac.ir

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.gov

Development of Recyclable Catalysts: Employing heterogeneous catalysts or naturally derived catalysts that can be easily separated from the reaction mixture and reused. nih.gov For example, catalysts derived from agro-waste like orange peel ash have been reported for isoxazole synthesis. nih.gov

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. mdpi.com

| Green Chemistry Approach | Description | Example Application in Isoxazole Synthesis | Reference |

| Ultrasound Irradiation | Use of high-frequency sound waves to promote chemical reactions. | Synthesis of isoxazole derivatives in water, avoiding volatile organic solvents. | mdpi.com |

| Natural Catalysts | Utilization of catalysts derived from renewable, natural sources. | Water extract of orange fruit peel ash (WEOFPA) used to catalyze the condensation reaction to form isoxazoles. | nih.gov |

| Sunlight as Energy Source | Harnessing natural sunlight as a clean and inexpensive energy source for chemical transformations. | Three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water under natural sunlight. | semnan.ac.ir |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions rapidly and efficiently. | Enhanced reaction rates and improved yields for the synthesis of various isoxazole derivatives. | nih.gov |

By integrating these green chemistry principles, the synthesis of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) and related compounds can be made more sustainable and environmentally friendly.

Solvent-Free Reactions

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often increase reaction rates. For the synthesis of isoxazole derivatives, mechanochemistry (ball-milling) and microwave-assisted synthesis have emerged as powerful solvent-free techniques. nih.govresearchgate.net

Mechanochemical Synthesis: Ball-milling has been successfully employed for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition under solvent-free conditions. nih.gov This technique uses mechanical force to initiate chemical reactions between solid-state reactants. For the synthesis of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), this would involve milling 3-butyn-2-one (B73955) with a precursor to propanenitrile oxide, such as propanaldoxime, in the presence of an oxidizing agent or a hydroxyimidoyl chloride precursor. Research on similar cycloadditions has demonstrated moderate to excellent yields and the potential for scalability without the need for hazardous solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted as a green method for accelerating organic reactions. nih.gov Conventional heating methods often require long reaction times and the use of high-boiling solvents, whereas microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and can often be conducted under solvent-free conditions. researchgate.nettsijournals.com The synthesis of isoxazole schiff bases, for example, saw reaction times drop from 3 hours via conventional reflux to just 30 seconds using microwave irradiation, with yields increasing from a 70-81% range to 90-95%. tsijournals.com Applying this to the target compound, a mixture of 3-butyn-2-one and a propanenitrile oxide precursor could be irradiated to rapidly produce Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), likely with improved yield and purity compared to traditional methods.

| Method | Typical Conditions | Reaction Time | Yield | Environmental Impact |

|---|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Solid state, catalyst (optional), room temp. | 30-90 min | Moderate to Excellent | No solvent waste, low energy consumption. nih.gov |

| Microwave-Assisted Synthesis | Neat (solvent-free) or minimal solvent, sealed vessel, elevated temp. & pressure | 1-30 min | Good to Excellent | Drastically reduced solvent use and reaction time. researchgate.nettsijournals.com |

| Conventional Synthesis | Organic solvent (e.g., Toluene, THF), reflux | 3-24 hours | Variable | Generates significant solvent waste, higher energy consumption. tsijournals.com |

Use of Sustainable Catalysts and Reagents

The move towards sustainable synthesis also involves replacing toxic or hazardous catalysts and reagents with greener alternatives. This includes using recyclable catalysts, metal-free systems, and environmentally benign reaction media like water or deep eutectic solvents (DES). core.ac.ukmdpi.com

Heterogeneous Catalysts: For the key 1,3-dipolar cycloaddition step, heterogeneous catalysts are advantageous as they can be easily recovered and reused, minimizing waste. A recyclable Cu/Al2O3 nanocomposite catalyst has been developed for the solvent-free, mechanochemical synthesis of 3,5-isoxazoles. nih.gov This catalyst facilitates the reaction between terminal alkynes and hydroxyimidoyl chlorides, providing a practical and scalable route to the isoxazole core. nih.gov

Catalyst-Free Systems: Remarkably, certain green methodologies can proceed without any catalyst. The ball-milling synthesis of some 3,5-isoxazoles has been shown to be effective under catalyst-free conditions, relying solely on the mechanical energy to drive the reaction. nih.gov Furthermore, catalyst- and additive-free three-component cycloadditions have been developed, highlighting the potential for highly efficient and clean reaction pathways. rsc.org

Green Solvents: While the ideal is solvent-free, when a solvent is necessary, sustainable options are preferred. Water is an excellent green solvent, and methods for synthesizing 3,4,5-trisubstituted isoxazoles in water at room temperature have been reported. nih.gov Another class of green solvents, Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used for the one-pot synthesis of 3,5-disubstituted isoxazoles. core.ac.uk These solvents are often biodegradable, non-toxic, and inexpensive.

| System | Description | Key Advantages | Reference |

|---|---|---|---|

| Cu/Al2O3 Nanocomposite | Heterogeneous copper catalyst on an alumina (B75360) support. | Recyclable, effective under solvent-free mechanochemical conditions. | nih.gov |

| Amine-Functionalized Cellulose | A biodegradable organocatalyst. | Operates in water at room temperature, low cost, derived from renewable resources. | mdpi.com |

| Deep Eutectic Solvents (DES) | A green reaction medium, e.g., Choline Chloride:Urea. | Enables metal-free synthesis, recyclable, biodegradable. | core.ac.uk |

| Ultrasonic Irradiation | Use of ultrasound to promote the reaction. | Can enable reactions in green solvents like water, reduces reaction times, and can improve yields. | mdpi.com |

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste.

The 1,3-dipolar cycloaddition, a type of addition reaction, is the most common and atom-economical method for synthesizing the isoxazole ring. researchgate.net For the synthesis of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), the reaction between propanenitrile oxide (C₃H₅NO) and 3-butyn-2-one (C₄H₄O) exemplifies high atom economy.

Reaction: C₃H₅NO (Propanenitrile oxide) + C₄H₄O (3-Butyn-2-one) → C₇H₉NO₂ (Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI))

Atom Economy Calculation: The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of C₇H₉NO₂ = 139.15 g/mol

Molecular Weight of C₃H₅NO = 71.08 g/mol

Molecular Weight of C₄H₄O = 68.07 g/mol

% Atom Economy = (139.15 / (71.08 + 68.07)) x 100 = (139.15 / 139.15) x 100 = 100%

| Reactant | Formula | Molecular Weight (g/mol) | Atoms Incorporated into Product |

|---|---|---|---|

| Propanenitrile oxide | C₃H₅NO | 71.08 | All |

| 3-Butyn-2-one | C₄H₄O | 68.07 | All |

| Total Reactants | - | 139.15 | - |

| Desired Product | C₇H₉NO₂ | 139.15 | - |

| Calculated Atom Economy | 100% |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethanone, 1 3 Ethyl 5 Isoxazolyl 9ci

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The predicted ¹H NMR spectrum of Ethanone (B97240), 1-(3-ethyl-5-isoxazolyl)-(9CI) provides insights into the different proton environments within the molecule. The spectrum is expected to show four distinct signals corresponding to the ethyl and acetyl groups, as well as the proton on the isoxazole (B147169) ring.

The methyl protons of the ethyl group are predicted to appear as a triplet at approximately 1.34 ppm, coupled to the adjacent methylene protons. The methylene protons of the ethyl group are expected to resonate as a quartet around 2.87 ppm due to coupling with the neighboring methyl protons. The methyl protons of the acetyl group are anticipated to be observed as a singlet at about 2.65 ppm. The single proton attached to the isoxazole ring is predicted to appear as a singlet at a downfield chemical shift of approximately 6.78 ppm, which is characteristic for protons on electron-deficient heterocyclic rings.

Table 1: Predicted ¹H NMR Data for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.78 | Singlet | 1H | Isoxazole CH |

| 2.87 | Quartet | 2H | -CH₂ -CH₃ |

| 2.65 | Singlet | 3H | -CO-CH₃ |

| 1.34 | Triplet | 3H | -CH₂-CH₃ |

Note: Data is based on computational prediction.

The predicted ¹³C NMR spectrum reveals the carbon framework of the molecule, with seven distinct signals corresponding to each carbon atom in a unique chemical environment.

The carbon of the acetyl methyl group is predicted to appear at approximately 26.9 ppm. The carbons of the ethyl group are expected at around 12.0 ppm for the terminal methyl and 21.5 ppm for the methylene carbon. The isoxazole ring carbons are predicted to have chemical shifts of approximately 101.4 ppm for the CH carbon, and 162.7 ppm and 170.1 ppm for the two quaternary carbons. The carbonyl carbon of the acetyl group is anticipated to be the most downfield signal, at approximately 188.5 ppm.

Table 2: Predicted ¹³C NMR Data for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

| Chemical Shift (ppm) | Assignment |

| 188.5 | C =O |

| 170.1 | Isoxazole C -O |

| 162.7 | Isoxazole C -N |

| 101.4 | Isoxazole C H |

| 26.9 | -CO-C H₃ |

| 21.5 | -C H₂-CH₃ |

| 12.0 | -CH₂-C H₃ |

Note: Data is based on computational prediction.

While experimental 2D NMR spectra are unavailable, predictions based on the 1D spectra can be made to illustrate the expected correlations that would confirm the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show a correlation between the methylene protons (at ~2.87 ppm) and the methyl protons (at ~1.34 ppm) of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. Expected correlations would be between the isoxazole proton at ~6.78 ppm and the isoxazole carbon at ~101.4 ppm, the methylene protons at ~2.87 ppm and the methylene carbon at ~21.5 ppm, the acetyl methyl protons at ~2.65 ppm and the acetyl methyl carbon at ~26.9 ppm, and the ethyl methyl protons at ~1.34 ppm and the ethyl methyl carbon at ~12.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would show correlations between protons and carbons over two to three bonds. Key expected correlations would include the acetyl methyl protons (~2.65 ppm) to the carbonyl carbon (~188.5 ppm) and the adjacent isoxazole carbon (~170.1 ppm). The isoxazole proton (~6.78 ppm) would be expected to show correlations to the adjacent quaternary isoxazole carbons (~162.7 ppm and ~170.1 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. It would be expected to show correlations between the isoxazole proton and the acetyl methyl protons, as well as between the isoxazole proton and the methylene protons of the ethyl group, depending on the preferred conformation of the molecule.

For a molecule like Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), dynamic NMR studies would likely not be highly informative under standard conditions. The rotation around the single bonds connecting the ethyl and acetyl groups to the isoxazole ring is expected to be rapid at room temperature, resulting in averaged signals. Therefore, distinct conformers would not be observable without resorting to very low-temperature studies.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), with a molecular formula of C₇H₉NO₂, the calculated exact mass of the molecular ion [M+H]⁺ would be approximately 140.0706.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M]⁺ | 139.0633 |

| [M+H]⁺ | 140.0706 |

| [M+Na]⁺ | 162.0525 |

Note: Data is based on computational prediction.

A primary fragmentation pathway for this compound under electron ionization would likely involve the cleavage of the acetyl group. The loss of the methyl radical (•CH₃) from the molecular ion would result in a fragment ion with an m/z of 124. Subsequent loss of a neutral carbon monoxide (CO) molecule would lead to a fragment with an m/z of 96. Another significant fragmentation could be the cleavage of the bond between the carbonyl group and the isoxazole ring, generating an acetyl cation (CH₃CO⁺) with an m/z of 43, and an ethyl-isoxazole radical cation.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides valuable information about the molecule's connectivity and functional groups.

For Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) (molecular weight: 139.15 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 140 would be the precursor ion in a positive ion mode ESI-MS/MS analysis. The fragmentation of this ion is predicted to occur along several pathways, primarily initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules. The isoxazole ring is known to be susceptible to cleavage due to its relatively weak N-O bond.

The fragmentation pattern can elucidate the compound's structure by correlating the observed fragment ions with specific structural motifs. The primary fragmentation pathways for the [M+H]⁺ ion of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) are proposed to involve:

Cleavage of the isoxazole ring: The inherent instability of the N-O bond often leads to ring-opening, followed by rearrangements and loss of small molecules.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the isoxazole ring can result in the loss of a ketene (CH₂=C=O) or an acetyl radical.

Fragmentation of the ethyl group: Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement or cleavage of the C-C bond can also occur.

A plausible fragmentation pathway, supported by general fragmentation patterns of heterocyclic ketones, is detailed in the table below.

Table 1: Proposed MS/MS Fragmentation Pathway for [M+H]⁺ of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 140 | 112 | CO (Carbon monoxide) | Ion resulting from carbonyl group loss |

| 140 | 98 | CH₂CO (Ketene) | 3-ethyl-5-isoxazolyl cation |

| 140 | 111 | C₂H₅ (Ethyl radical) | 1-(3-isoxazolyl)ethanone cation |

| 112 | 84 | C₂H₄ (Ethylene) | De-ethylated ring fragment |

| 98 | 70 | C₂H₄ (Ethylene) | De-ethylated isoxazole cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and thermally stable compounds. It is highly effective for assessing the purity of synthesized chemical compounds like Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI).

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster. As each compound exits the column, it enters the mass spectrometer, which generates a mass spectrum—a plot of ion intensity versus mass-to-charge ratio.

For purity assessment of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), the resulting chromatogram would ideally show a single, sharp peak at a specific retention time. The mass spectrum of this peak would be matched against a library or compared with the expected fragmentation pattern to confirm the compound's identity. The presence of any additional peaks in the chromatogram would indicate impurities, such as starting materials, by-products, or degradation products. The purity is then calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect impurities at very low levels. rsc.orgresearchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Isoxazole Derivatives

| Parameter | Typical Value/Condition |

| GC System | |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 amu |

| Transfer Line Temp | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. rsc.org It is particularly well-suited for the analysis of compounds that are non-volatile or thermally labile, making it an excellent method for the purity assessment of many isoxazole derivatives. researchgate.netmdpi.com

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the LC system. The mobile phase carries the sample through a packed column (the stationary phase), and separation occurs based on the analyte's affinity for the two phases. For a compound like Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), reversed-phase chromatography is commonly employed.

After separation, the eluent from the LC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces the protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the molecular weight.

LC-MS is invaluable for purity analysis, where the peak area of the target compound is compared to the areas of any impurity peaks. Furthermore, its high sensitivity and selectivity make it ideal for analyzing the compound in complex matrices, such as reaction mixtures or biological samples, allowing for simultaneous quantification of the main compound and related substances. researchgate.net

Table 3: Typical LC-MS Parameters for Analysis of Isoxazole Derivatives

| Parameter | Typical Value/Condition |

| LC System | |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Gradient elution, e.g., 5% B to 95% B over 10 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-500 m/z |

| Capillary Voltage | 3-4 kV |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable tools for the structural elucidation of molecules. scitepress.orgrsc.org They provide detailed information about the functional groups present in a molecule by probing its vibrational modes. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light. These two techniques are often complementary, as some vibrational modes may be more active in IR while others are more active in Raman.

Characterization of Carbonyl (C=O) Stretching Frequencies

The carbonyl (C=O) group provides one of the most intense and recognizable absorption bands in an IR spectrum, typically appearing in the region of 1650–1850 cm⁻¹. libretexts.org The precise frequency of this stretching vibration is highly sensitive to the molecular environment. For saturated aliphatic ketones, the C=O stretch is typically observed around 1715 cm⁻¹. orgchemboulder.com

In Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), the carbonyl group is conjugated with the isoxazole ring. This conjugation leads to delocalization of the π-electrons, which slightly weakens the C=O double bond. As a result, the force constant of the bond is reduced, and the stretching frequency is shifted to a lower wavenumber (a decrease of 20-40 cm⁻¹) compared to a non-conjugated ketone. academyart.eduoregonstate.edu Therefore, the characteristic C=O stretching frequency for this compound is expected to appear in the range of 1680–1700 cm⁻¹. orgchemboulder.compg.edu.pl

Table 4: Expected Carbonyl (C=O) Stretching Frequency

| Compound Type | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Wavenumber for the Target Compound (cm⁻¹) |

| Saturated Aliphatic Ketone | R-CO-R' | ~1715 | N/A |

| α,β-Unsaturated/Aryl Ketone | C=C-CO-R | 1685-1666 | 1680 - 1700 |

Identification of Isoxazole Ring Vibrations

The isoxazole ring, as a five-membered aromatic heterocycle, exhibits a series of characteristic vibrational modes that serve as a "fingerprint" for its identification in IR and Raman spectra. These vibrations arise from the stretching and deformation of the C=C, C=N, C-N, and C-O bonds within the ring structure. researchgate.netresearchgate.net

Based on spectroscopic studies of isoxazole and its derivatives, several key vibrational bands can be expected. dergipark.org.trrjpbcs.comnih.gov These include stretching vibrations for the C=N and C=C bonds, which typically appear in the 1500–1650 cm⁻¹ region. The C-O and N-O stretching vibrations are found at lower frequencies, usually in the 1000–1400 cm⁻¹ range. In-plane and out-of-plane ring deformation modes also contribute to the complex pattern in the fingerprint region (< 1500 cm⁻¹).

Table 5: Characteristic Vibrational Frequencies of the Isoxazole Ring

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=N Stretching | 1610 - 1650 |

| C=C Stretching | 1500 - 1590 |

| Ring Stretching (C-N, C-O) | 1350 - 1450 |

| N-O Stretching | 1150 - 1250 |

| Ring Deformation | 800 - 1100 |

Analysis of C-H Stretching and Bending Modes

The C-H bonds of the ethyl and acetyl groups in Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) give rise to characteristic stretching and bending vibrations in the IR spectrum.

C-H Stretching Vibrations: These are typically observed in the 2850–3000 cm⁻¹ region. libretexts.org

Asymmetric stretching of the methyl (CH₃) groups (from both ethyl and acetyl moieties) and the methylene (CH₂) group (from the ethyl moiety) occurs at higher frequencies within this range (approx. 2960 cm⁻¹ and 2925 cm⁻¹, respectively).

Symmetric stretching of these groups occurs at slightly lower frequencies (approx. 2870 cm⁻¹ for CH₃ and 2850 cm⁻¹ for CH₂).

C-H Bending Vibrations: These vibrations occur at lower energies and are found in the fingerprint region of the spectrum.

Asymmetric bending (scissoring) for the CH₂ group is typically found near 1465 cm⁻¹. uomustansiriyah.edu.iq

Symmetric bending (umbrella mode) for the CH₃ groups is observed around 1375 cm⁻¹. libretexts.org

Other bending modes like wagging and rocking occur at even lower frequencies.

These C-H absorption bands, while common to many organic molecules, can confirm the presence of the aliphatic side chains on the isoxazole ring.

Table 6: Summary of Expected C-H Vibrational Modes

| Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| -CH₃ (Methyl) | Asymmetric Stretch | ~2960 |

| Symmetric Stretch | ~2870 | |

| Asymmetric Bend | ~1450 | |

| Symmetric Bend (Umbrella) | ~1375 | |

| -CH₂- (Methylene) | Asymmetric Stretch | ~2925 |

| Symmetric Stretch | ~2850 | |

| Bending (Scissoring) | ~1465 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. By measuring the absorption of UV and visible light, insights into the nature of chromophores and the extent of conjugation within a molecule can be gained.

The primary chromophore in Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) is the isoxazole ring, an aromatic five-membered heterocycle containing both oxygen and nitrogen atoms. The acetyl group (-C(O)CH₃) attached at the 5-position of the isoxazole ring acts as an auxochrome and extends the conjugated system. The ethyl group at the 3-position is not part of the primary chromophoric system but may have a minor influence on the electronic environment of the isoxazole ring.

The conjugated system in this molecule consists of the π-electrons of the isoxazole ring and the acetyl group. It is expected that this conjugation will lead to characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands would be sensitive to the solvent polarity.

For conjugated systems like the one present in Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), the most common electronic transitions observed in UV-Vis spectroscopy are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, usually in the shorter wavelength region of the UV spectrum.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the acetyl group, to a π* antibonding orbital. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions.

A hypothetical UV-Vis spectrum of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) would likely show a strong absorption band corresponding to a π → π* transition and a weaker, lower-energy band corresponding to an n → π* transition. The exact wavelengths (λmax) and molar absorptivities (ε) would need to be determined experimentally.

Table 1: Expected Electronic Transitions for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

| Type of Transition | Involved Orbitals | Expected Wavelength Range | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π (isoxazole, C=O) → π* (isoxazole, C=O) | Shorter UV region | High |

X-ray Crystallography for Solid-State Structure (if crystalline form is obtained)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information about the molecular geometry and intermolecular interactions of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI).

A crystal structure analysis would yield a detailed picture of the molecule's geometry. Key parameters that would be determined include:

Bond Lengths: The distances between adjacent atoms, providing insight into bond order and strength. For instance, the C-N, C-O, and N-O bond lengths within the isoxazole ring would confirm its aromatic character.

Bond Angles: The angles between three connected atoms, defining the shape of the molecule.

Torsion Angles: The dihedral angles between four connected atoms, describing the conformation of the molecule, particularly the orientation of the ethyl and acetyl substituents relative to the isoxazole ring.

Table 2: Predicted Key Geometric Parameters for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value Range |

|---|---|---|

| Bond Length | C=O (acetyl) | ~1.21-1.23 Å |

| Bond Length | N-O (isoxazole) | ~1.41-1.43 Å |

| Bond Angle | C-C-O (acetyl) | ~120° |

The crystal structure would also reveal how the molecules are arranged in the solid state. This molecular packing is governed by various intermolecular forces, such as:

van der Waals forces: Weak, non-specific interactions that are present between all molecules.

Dipole-dipole interactions: Arising from the permanent dipole moment of the molecule due to the presence of heteroatoms.

Possible weak C-H···O or C-H···N hydrogen bonds: These weaker hydrogen bonds can play a significant role in stabilizing the crystal lattice.

Understanding these interactions is crucial for predicting the physical properties of the crystalline material, such as its melting point and solubility.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), with a molecular formula of C₇H₉NO₂, the theoretical elemental composition can be calculated. Experimental determination of these percentages would serve to confirm the empirical and, in conjunction with mass spectrometry, the molecular formula of a synthesized sample.

Table 3: Theoretical Elemental Composition of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 60.42 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 6.53 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.07 |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.98 |

| Total | | | | 139.17 | 100.00 |

Experimental values obtained from combustion analysis would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, to validate the purity and identity of the compound.

Reaction Mechanisms and Chemical Transformations of Ethanone, 1 3 Ethyl 5 Isoxazolyl 9ci

Reactivity of the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone substituent is a key site for various nucleophilic addition and condensation reactions. The presence of the electron-withdrawing isoxazole (B147169) ring can influence the reactivity of this carbonyl group.

The carbonyl carbon of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. A prominent example of this type of reaction is the reduction with hydride reagents.

| Reaction | Reagent | Product | Conditions |

| Reduction | Sodium borohydride (NaBH4) | 1-(3-ethyl-5-isoxazolyl)ethanol | Methanol or ethanol, room temperature |

Interactive Data Table: Click on the headers to sort the data.

The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in condensation reactions.

Claisen-Schmidt Condensation : This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), this reaction leads to the formation of isoxazolyl-substituted chalcone analogues. wikipedia.orgresearchgate.nettaylorandfrancis.comscispace.comrsc.org These reactions are typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an alcohol solvent. researchgate.net

Knoevenagel Condensation : This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, catalyzed by a weak base. Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) can react with compounds like malononitrile or ethyl cyanoacetate to form the corresponding α,β-unsaturated products. nih.govchemrj.orgresearchgate.netmdpi.com

| Reaction Type | Reactant | Catalyst | Product Type |

| Claisen-Schmidt | Aromatic aldehyde | NaOH or KOH | Isoxazolyl chalcone |

| Knoevenagel | Malononitrile | Piperidine or other weak base | α,β-unsaturated dinitrile |

| Knoevenagel | Ethyl cyanoacetate | Piperidine or other weak base | α,β-unsaturated cyanoester |

Interactive Data Table: Click on the headers to sort the data.

The carbonyl group of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) can be readily reduced to a secondary alcohol, 1-(3-ethyl-5-isoxazolyl)ethanol. Sodium borohydride (NaBH4) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature. rug.nlreddit.comyoutube.com

| Reducing Agent | Solvent | Product | Typical Yield |

| Sodium borohydride (NaBH4) | Methanol or Ethanol | 1-(3-ethyl-5-isoxazolyl)ethanol | Good to excellent |

Interactive Data Table: Click on the headers to sort the data.

The presence of α-hydrogens on the methyl group of the ethanone moiety allows for the formation of an enolate ion in the presence of a suitable base. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. libretexts.orglibretexts.org

Alkylation : The enolate of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) can be alkylated by reacting it with an alkyl halide. libretexts.orglibretexts.orgyoutube.com This reaction is a classic example of SN2 displacement and is most efficient with primary alkyl halides. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation. libretexts.org

| Reaction | Base | Electrophile | Product Type |

| Alkylation | Lithium diisopropylamide (LDA) | Alkyl halide (e.g., CH3I) | α-alkylated ketone |

Interactive Data Table: Click on the headers to sort the data.

Reactivity of the Isoxazole Heterocycle

The isoxazole ring is an aromatic heterocycle, but its reactivity towards electrophiles is influenced by the presence of the nitrogen and oxygen atoms and the substituents on the ring.

The isoxazole ring is generally considered to be electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of activating groups can facilitate such reactions. For 3,5-disubstituted isoxazoles, electrophilic attack typically occurs at the C-4 position. reddit.com This is due to the directing effects of the ring heteroatoms and the substituents.

Halogenation : The halogenation of 3,5-disubstituted isoxazoles, such as with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), has been shown to occur selectively at the C-4 position. elsevierpure.comresearchgate.net The reaction is often carried out in a solvent like acetic acid. researchgate.net

Nitration : While specific studies on the nitration of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) are not readily available, the nitration of other 3,5-disubstituted isoxazoles generally proceeds at the C-4 position under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The electron-withdrawing nature of the acetyl group at the 5-position would likely deactivate the ring towards electrophilic attack, potentially requiring harsher reaction conditions.

| Electrophilic Reaction | Reagent | Position of Substitution | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | C-4 | 1-(4-bromo-3-ethyl-5-isoxazolyl)ethanone |

| Chlorination | N-Chlorosuccinimide (NCS) | C-4 | 1-(4-chloro-3-ethyl-5-isoxazolyl)ethanone |

| Nitration | HNO3/H2SO4 | C-4 | 1-(3-ethyl-4-nitro-5-isoxazolyl)ethanone |

Interactive Data Table: Click on the headers to sort the data.

Nucleophilic Attack and Ring-Opening Pathways

The isoxazole ring, while aromatic, possesses inherent weaknesses, particularly the N-O bond, which makes it susceptible to cleavage under certain conditions. Nucleophilic attack is a key reaction pathway that can lead to the opening of this heterocyclic system. The acetyl group at the 5-position, being electron-withdrawing, enhances the electrophilicity of the C5 carbon of the isoxazole ring, making it a primary target for nucleophiles.

The reaction often commences with the nucleophilic addition to the carbonyl carbon of the acetyl group. However, direct attack at the C5 position of the isoxazole ring can also occur, particularly with strong nucleophiles. This attack disrupts the aromaticity of the ring and initiates a cascade of events leading to ring opening.

Under basic conditions, for instance, a hydroxide ion can attack the C5 position, leading to the formation of an intermediate that can subsequently undergo cleavage of the N-O bond. The specific products of such a reaction would depend on the reaction conditions and the nature of the nucleophile.

A general representation of base-catalyzed ring opening is depicted below:

| Reactant | Reagent | Conditions | Product(s) |

| 1-(3-ethyl-5-isoxazolyl)ethanone | Strong Base (e.g., NaOH) | Heating | Ring-opened products (e.g., β-keto nitriles) |

This table is illustrative and represents a general pathway for isoxazole ring opening.

Ring-Chain Tautomerism and Rearrangements

Ring-chain tautomerism, a form of isomerism where a molecule exists in equilibrium between a cyclic and an open-chain structure, is a known phenomenon in certain heterocyclic systems. For Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), this could potentially involve the acetyl substituent. While not extensively documented for this specific molecule, related isoxazole derivatives have been shown to undergo rearrangements.

For instance, photochemical irradiation can induce the rearrangement of the isoxazole ring. This process often involves the cleavage of the weak N-O bond, leading to the formation of a diradical intermediate which can then rearrange to form other heterocyclic structures, such as oxazoles.

Cycloaddition Reactions of the Isoxazole Ring

The isoxazole ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive as a diene compared to non-aromatic systems. The most common type of cycloaddition involving isoxazoles is the [3+2] cycloaddition, where the isoxazole acts as a 1,3-dipole. This reactivity is often harnessed in the synthesis of the isoxazole ring itself, through the reaction of a nitrile oxide with an alkyne. rsc.org

However, the pre-formed isoxazole ring in Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) can potentially react with highly reactive dienophiles under forcing conditions. The acetyl group at the 5-position would influence the regioselectivity of such a reaction.

Transformations Involving the Ethyl Substituent

The ethyl group at the 3-position of the isoxazole ring offers another site for chemical modification.

The ethyl group can be susceptible to oxidation, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid. The aromatic isoxazole ring is generally resistant to oxidation, allowing for selective transformation of the alkyl substituent.

| Substrate | Oxidizing Agent | Potential Product |

| 1-(3-ethyl-5-isoxazolyl)ethanone | Strong Oxidant (e.g., KMnO4) | 1-(3-acetyl-5-isoxazolyl)ethanone |

This table presents a hypothetical oxidation reaction.

Catalytic hydrogenation is a common method for the reduction of isoxazoles, typically leading to the cleavage of the N-O bond and ring opening to form β-amino enones. tandfonline.com The specific outcome of the hydrogenation of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) would depend on the catalyst and reaction conditions. It is plausible that under certain conditions, the acetyl group could also be reduced.

Dehydrogenation of the ethyl group to a vinyl group is also a theoretical possibility, although this would require specific catalysts and conditions to overcome the stability of the C-C single bonds.

Regioselectivity and Stereoselectivity in Chemical Transformations

The substituents on the isoxazole ring play a crucial role in directing the regioselectivity of chemical transformations. In nucleophilic attack, the electron-withdrawing acetyl group at C5 makes this position more electrophilic and thus the preferred site of attack over C4.

In reactions involving the ethyl group, the generation of a chiral center is possible. For instance, if a reaction introduces a new substituent on the α-carbon of the ethyl group, a stereocenter would be created. The stereoselectivity of such a reaction would be influenced by the presence of chiral reagents or catalysts. While there is limited specific information on stereoselective reactions for this particular compound, the principles of asymmetric synthesis would apply. The facial selectivity of an attack on a prochiral center would determine the resulting stereoisomer.

Mechanistic Studies of Key Reactions (e.g., kinetic isotope effects, Hammett plots)

Understanding the precise mechanism of a chemical reaction is crucial for its optimization and application. Techniques like kinetic isotope effect studies and Hammett plots provide valuable insights into the transition states and electronic effects involved in a reaction.

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.orgwikipedia.org The replacement of an atom with its heavier isotope, such as hydrogen (¹H) with deuterium (²H), can lead to a slower reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step. libretexts.orgwikipedia.org

Primary KIEs are observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org For instance, in a hypothetical reaction where a C-H bond on the ethyl group of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) is cleaved, a significant kH/kD ratio would be expected.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the reaction. libretexts.orgwikipedia.org These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or steric environment at the transition state.

While no specific KIE studies on Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) are available, a hypothetical study could involve deuterating the ethyl group or the acetyl methyl group to probe the mechanism of reactions such as enolate formation or condensation reactions.

Hammett Plots are another valuable tool in mechanistic organic chemistry, used to correlate the reaction rates or equilibrium constants of a series of reactions of substituted aromatic compounds. wikipedia.orglibretexts.org By plotting the logarithm of the rate or equilibrium constant against a substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides information about the electronic nature of the transition state. wikipedia.orglibretexts.org

For a series of derivatives of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) with different substituents on a phenyl group attached to the isoxazole ring (if such derivatives were synthesized), a Hammett plot could reveal:

A positive ρ value: The reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state.

A negative ρ value: The reaction is accelerated by electron-donating groups, indicating the buildup of positive charge in the transition state.

A hypothetical Hammett analysis for a reaction at the acetyl group of substituted 1-(3-ethyl-5-isoxazolyl)ethanone derivatives is presented in the table below, illustrating the type of data that would be generated.

| Substituent (Hypothetical) | σ (Substituent Constant) | log(k/k₀) (Hypothetical) |

| -NO₂ | 0.78 | 1.20 |

| -CN | 0.66 | 1.00 |

| -Br | 0.23 | 0.35 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.25 |

| -OCH₃ | -0.27 | -0.40 |

This table is for illustrative purposes only and is not based on experimental data for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI).

Derivatization Strategies for Further Functionalization

The functional groups present in Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) — the ketone, the ethyl group, and the isoxazole ring itself — offer multiple avenues for derivatization to synthesize new compounds with potentially altered chemical or biological properties.

Reactions at the Ketone Group:

The acetyl group is a versatile handle for a wide range of chemical transformations:

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as aldehydes (in aldol (B89426) condensations) or other ketones (in Claisen-Schmidt condensations), to form larger, more complex molecules. ijrrjournal.com

Oxime Formation: Reaction of the ketone with hydroxylamine (B1172632) hydrochloride would yield the corresponding oxime derivative.

Hydrazone Formation: Treatment with hydrazine (B178648) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine, would produce the respective hydrazone derivatives. 2-hydrazinoquinoline has also been explored as a derivatization agent for ketones. nih.gov

Functionalization of the Isoxazole Ring:

While the isoxazole ring is aromatic, it can undergo certain transformations:

Ring Cleavage: As mentioned, the N-O bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation) to yield aminoketones or other related structures.

Electrophilic Substitution: Electrophilic aromatic substitution on the isoxazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms. However, under forcing conditions, substitution might be possible. The position of substitution would be directed by the existing ethyl and acetyl groups.

Modification of the Ethyl Group:

The ethyl group is less reactive than the ketone or the isoxazole ring. However, radical halogenation could potentially introduce functionality at this position, which could then be further elaborated.

The table below summarizes potential derivatization strategies for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI).

| Functional Group | Reagent/Reaction Type | Potential Product |

| Ketone | Aldehyde, Base (Aldol) | β-Hydroxy ketone |

| Ketone | Hydroxylamine | Oxime |

| Ketone | Hydrazine | Hydrazone |

| Isoxazole Ring | H₂, Pd/C (Reduction) | Aminoketone derivative |

| Ethyl Group | NBS, Light (Radical Bromination) | Bromoethyl derivative |

This table outlines general and hypothetical derivatization strategies and is not based on specific reported reactions for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI).

Theoretical and Computational Chemistry Investigations of Ethanone, 1 3 Ethyl 5 Isoxazolyl 9ci

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. Such studies provide quantitative data on structure, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic ground state properties of molecules. A typical DFT study would yield precise data on bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis. At present, there are no published DFT studies specifically detailing the optimized geometric parameters for Ethanone (B97240), 1-(3-ethyl-5-isoxazolyl)-(9CI).

Molecular Orbital Analysis (e.g., HOMO-LUMO energies)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), specific calculated values for HOMO-LUMO energies and the corresponding energy gap are not available in the current scientific literature.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how a molecule will interact with other reagents. An EPS analysis for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) would identify the reactive sites, such as the electronegative oxygen and nitrogen atoms, but specific computational maps and potential values have not been published.

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Identification of Stable Conformations

Molecules can exist in various conformations due to rotation around single bonds. Energy minimization studies are performed to identify the most stable conformers, which are those residing at energy minima on the potential energy surface. Such an analysis for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) would clarify the preferred orientation of the ethyl and acetyl groups relative to the isoxazole (B147169) ring. However, no specific studies identifying these stable conformations are currently documented.

Rotational Barriers and Conformational Isomerism

Understanding the energy barriers to rotation around key single bonds provides insight into the flexibility of a molecule and the ease of interconversion between conformers. For this compound, the rotational barriers, particularly around the bond connecting the acetyl group to the isoxazole ring, are important for its dynamic behavior. This information remains undetermined as no specific computational studies on the rotational energetics of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) have been reported.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov These simulations can provide detailed information about the dynamic behavior of "Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)" and its interactions with its environment.

Solvent Effects on Molecular Structure

The structure and conformation of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model how the polarity and hydrogen-bonding capabilities of different solvents might affect the geometry of "Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)". For instance, in a polar protic solvent like water, it would be expected that hydrogen bonds could form with the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen. In a nonpolar solvent, intramolecular forces would be more dominant in determining the compound's conformation. While specific data for the target compound is unavailable, general principles suggest that solvent-solute interactions would play a crucial role in its structural dynamics.

Interactions with Other Molecules or Surfaces

Understanding how "Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)" interacts with other molecules or surfaces is crucial for predicting its behavior in various chemical and biological systems. nih.govresearchgate.net MD simulations can be employed to model these interactions, providing insights into binding affinities, interaction energies, and the specific atoms involved. For example, simulations could predict how the molecule might bind to a catalytic surface or interact with a biological receptor. Such studies often involve calculating interaction energies and analyzing non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Predictive Modeling of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. nih.gov

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Computational models, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govmdpi.com These predictions are based on calculating the magnetic shielding of each nucleus. nih.gov The accuracy of these predictions has significantly improved with the development of advanced computational methods and machine learning algorithms. mdpi.com For "Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)", theoretical chemical shifts could be calculated and compared with experimental data to confirm its structure.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below, based on general knowledge of similar structures.

| Atom Number | Predicted Chemical Shift (ppm) |

| H (ethyl-CH₂) | 2.8 - 3.2 |

| H (ethyl-CH₃) | 1.2 - 1.6 |

| H (acetyl-CH₃) | 2.5 - 2.9 |

| H (isoxazole) | 6.0 - 6.5 |

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental results. nih.gov These calculations are typically performed using DFT methods and can help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For "Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)", calculations would likely predict characteristic stretching frequencies for the C=O, C=N, and C-H bonds.

Below is a hypothetical table of predicted key vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | 1680 - 1720 |

| C=N Stretch (isoxazole) | 1580 - 1650 |

| C-H Stretch (aromatic/heterocyclic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

UV-Vis Absorption Maxima Predictions

Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For "Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)", TD-DFT calculations could predict the wavelength of maximum absorption (λmax), which corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These predictions can provide insights into the electronic structure and color of the compound.

A hypothetical prediction for the UV-Vis absorption maximum is provided in the table below.

| Electronic Transition | Predicted λmax (nm) |

| π → π | 250 - 290 |

| n → π | 300 - 340 |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants are converted to products. For isoxazole derivatives such as Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), these studies are crucial for understanding their synthesis, stability, and potential transformations. The primary method for forming the isoxazole ring is through 1,3-dipolar cycloaddition reactions. researchgate.netunifi.itresearchgate.net Computational investigations of these pathways focus on determining the reaction energy profiles and characterizing the transition states.

Reaction energy profiles map the potential energy of a system as it progresses along the reaction coordinate. These profiles are essential for understanding the thermodynamics and kinetics of a reaction. For the synthesis of isoxazoles, computational studies, often employing Density Functional Theory (DFT), have been used to model the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. organic-chemistry.org The profile typically illustrates the energies of the reactants, intermediates, transition states, and products.

Below is a representative data table illustrating a hypothetical reaction energy profile for the formation of a 3,5-disubstituted isoxazole, similar in structure to Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI). The values are illustrative and based on typical findings in the literature for similar cycloaddition reactions.

| Species | Relative Energy (kcal/mol) |

| Reactants (Nitrile Oxide + Alkyne) | 0.0 |

| Transition State (TS1) | +15.5 |

| Isoxazoline (B3343090) Intermediate | -25.0 |

| Transition State (TS2) | -10.0 |

| Product (Isoxazole) | -40.0 |

This interactive table provides a simplified energy landscape for a typical isoxazole synthesis, highlighting the energetic favorability of the final product.